1-Methyl-4-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

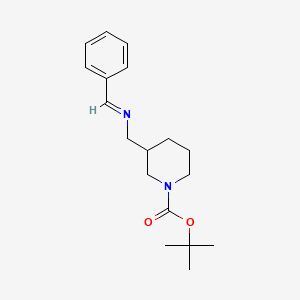

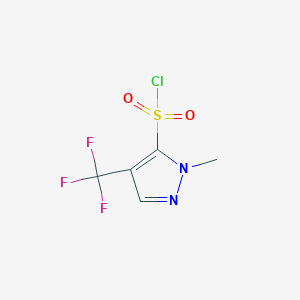

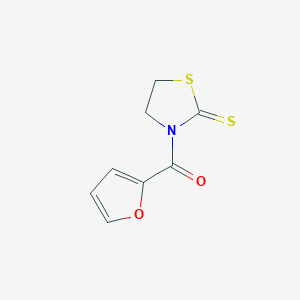

The compound “1-Methyl-4-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride” is a type of organic compound that contains a pyrazole ring, a sulfonyl chloride group, and a trifluoromethyl group . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The trifluoromethyl group is a functional group in organic chemistry that consists of three fluorine atoms attached to a methyl group . Sulfonyl chloride groups are functional groups that contain a sulfur atom double-bonded to two oxygen atoms and single-bonded to a chlorine atom .

Molecular Structure Analysis

The molecular structure of a compound like “1-Methyl-4-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride” would likely be determined by the arrangement of its functional groups . The pyrazole ring, the trifluoromethyl group, and the sulfonyl chloride group would each contribute to the overall structure of the molecule .Chemical Reactions Analysis

The chemical reactions involving a compound like “1-Methyl-4-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride” would likely depend on the reactivity of its functional groups . For example, the trifluoromethyl group is known to be quite reactive and can participate in various types of chemical reactions . The sulfonyl chloride group is also highly reactive and can undergo reactions such as nucleophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “1-Methyl-4-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride” would be determined by its molecular structure . For example, the presence of the trifluoromethyl group could influence properties such as polarity, boiling point, and stability .Applications De Recherche Scientifique

Catalyst Design and Characterization

- A study by Moosavi-Zare et al. (2013) explored the synthesis and characterization of a novel ionic liquid, 1-sulfopyridinium chloride, for use in catalysis, specifically in the Knoevenagel–Michael reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with aldehydes (Moosavi‐Zare et al., 2013).

Organic Synthesis and Biological Evaluation

- Penning et al. (1997) focused on the synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors, identifying compounds like celecoxib for clinical trials (Penning et al., 1997).

Intermediate for Nitrogen-Heterocycles

- Ito et al. (1983) described the use of N-Methyl-N-(phenylsulfonyl)benzohydrazonoyl Chloride as a potential intermediate for nitrogen-heterocycles, leading to the preparation of 1-methyl-3-phenyl-1H-1,2,4-triazoles and -pyrazoles (Ito et al., 1983).

Synthesis of Heterocyclic Sulfonamides and Sulfonyl Fluorides

- Tucker et al. (2015) developed a method for the synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides, demonstrating its utility in medicinal chemistry (Tucker, Chenard, & Young, 2015).

Small-Angle X-ray Scattering Studies

- Bradley et al. (2002) conducted small-angle X-ray scattering studies of liquid crystalline 1-alkyl-3-methylimidazolium salts, including those with trifluoromethanesulfonyl chloride (Bradley et al., 2002).

X-Ray Crystal Structure and Computational Study

- Shen et al. (2014) synthesized and studied the X-ray crystal structure and computational aspects of novel Pyrazolo[3,4-B]pyridin-3-Ol Derivatives, highlighting the significance of sulfonyl and acyl chloride compounds (Shen et al., 2014).

Mécanisme D'action

Safety and Hazards

The safety and hazards associated with a compound like “1-Methyl-4-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride” would depend on factors such as its reactivity, toxicity, and handling procedures . For example, compounds containing sulfonyl chloride groups can be hazardous due to their high reactivity .

Orientations Futures

Propriétés

IUPAC Name |

2-methyl-4-(trifluoromethyl)pyrazole-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClF3N2O2S/c1-11-4(14(6,12)13)3(2-10-11)5(7,8)9/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSZUHNYUBNHCBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(F)(F)F)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClF3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-4-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(7-methyl-2-imidazo[1,2-a]pyridinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B2515740.png)

![3-{[(3-Nitrophenyl)amino]methylene}benzo[b]pyran-2,4-dione](/img/structure/B2515746.png)

![(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2515750.png)

![1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carbonyl)imidazolidin-2-one](/img/structure/B2515751.png)

![N-benzyl-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2515752.png)

![N-(4-chlorophenyl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2515758.png)

![6-Tert-butyl-2-[1-(cyclopent-3-ene-1-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2515760.png)